3-Amino-4-methoxy-3-methylbutanoic acid;hydrochloride

Description

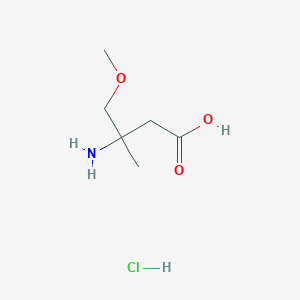

3-Amino-4-methoxy-3-methylbutanoic acid hydrochloride is a hydrochloride salt of a substituted butanoic acid derivative. Its structure features:

- An amino group (-NH₂) at position 3.

- A methoxy group (-OCH₃) at position 4.

- A methyl group (-CH₃) at position 3.

The compound’s molecular formula is C₆H₁₂NO₃·HCl, with a calculated molecular weight of 181.63 g/mol (excluding hydration). The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical or biochemical applications.

Properties

IUPAC Name |

3-amino-4-methoxy-3-methylbutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.ClH/c1-6(7,4-10-2)3-5(8)9;/h3-4,7H2,1-2H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSNSASNKXHLHKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(COC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-methoxy-3-methylbutanoic acid;hydrochloride typically involves the reaction of 3-methyl-4-methoxybutanoic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methoxy-3-methylbutanoic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, typically under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3-Amino-4-methoxy-3-methylbutanoic acid;hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is used in the production of various chemicals and materials, contributing to advancements in industrial processes.

Mechanism of Action

The mechanism of action of 3-Amino-4-methoxy-3-methylbutanoic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy and methyl groups contribute to the compound’s overall hydrophobicity, affecting its solubility and interaction with lipid membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table highlights key structural and physicochemical differences between the target compound and its analogues:

Key Differences and Implications

Aromatic vs. Aliphatic Substituents

- Compounds with aromatic groups (e.g., phenyl, cyanophenyl) exhibit higher molecular weights and lipophilicity, which may enhance blood-brain barrier penetration . In contrast, the target compound’s aliphatic methoxy and methyl groups likely reduce lipophilicity, favoring solubility in polar solvents .

Electronic Effects

- The target compound’s methoxy group is electron-donating, which may alter acidity (pKa) and hydrogen-bonding capacity.

Stereochemistry

- Enantiomers like (R)- and (S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride demonstrate the importance of chirality in biological activity. The target compound’s stereochemical configuration (if specified) could significantly impact its pharmacological profile.

Functional Group Diversity

- The 4-oxo group in (3R)-3-Amino-4-methoxy-4-oxobutanoic acid hydrochloride suggests ester-like properties, which may confer metabolic susceptibility (e.g., hydrolysis).

Biological Activity

3-Amino-4-methoxy-3-methylbutanoic acid hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. This article focuses on its biological activity, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.

The molecular formula of 3-Amino-4-methoxy-3-methylbutanoic acid is CHNO with a hydrochloride form enhancing its solubility and stability in biological systems. The presence of an amino group allows for hydrogen bonding with biological macromolecules, while the methoxy and methyl groups contribute to its hydrophobic properties, influencing interactions with lipid membranes.

The biological activity of 3-Amino-4-methoxy-3-methylbutanoic acid is primarily attributed to its ability to interact with specific molecular targets. The amino group facilitates hydrogen bonding, which can alter the conformation of proteins and other macromolecules, potentially influencing their biological functions. This interaction is crucial for modulating various biochemical pathways.

Antimicrobial Activity

Research has indicated that 3-Amino-4-methoxy-3-methylbutanoic acid exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, showing potential as an antibacterial agent. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| E. coli | 0.015 mg/mL | 0.030 mg/mL |

| S. aureus | 0.011 mg/mL | 0.020 mg/mL |

| B. cereus | 0.008 mg/mL | 0.015 mg/mL |

These findings suggest that the compound could be developed further as a therapeutic agent against bacterial infections .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit various enzymes, which could play a role in its therapeutic effects. For instance, it has been shown to inhibit aspartate aminotransferase, an enzyme involved in amino acid metabolism, suggesting potential applications in metabolic disorders.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of several derivatives of amino acids similar to 3-Amino-4-methoxy-3-methylbutanoic acid against common pathogens. The results indicated that this compound exhibited superior activity compared to standard antibiotics like ampicillin and streptomycin, particularly against E. coli and S. aureus .

- Therapeutic Applications : In a pharmacological study assessing the potential use of this compound in treating metabolic disorders, researchers found that its administration led to significant improvements in metabolic parameters in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.